1-Bromo-3-(chloromethoxy)benzene
Overview
Description
1-Bromo-3-(chloromethoxy)benzene is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with a bromine atom at the first position and a chloromethoxy group at the third position
Preparation Methods
The synthesis of 1-Bromo-3-(chloromethoxy)benzene can be achieved through several routes. One common method involves the bromination of 3-(chloromethoxy)benzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. Another approach is the chloromethylation of 1-bromo-3-hydroxybenzene followed by the substitution of the hydroxyl group with a chlorine atom using thionyl chloride .
Industrial production methods typically involve large-scale bromination and chloromethylation reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Bromo-3-(chloromethoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions where the bromine or chloromethoxy group is replaced by a nucleophile.
Electrophilic Substitution Reactions: The benzene ring can participate in electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Reduction Reactions: The compound can be reduced to form 1-bromo-3-methoxybenzene using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-Bromo-3-(chloromethoxy)benzene exerts its effects involves its interaction with nucleophiles and electrophiles. The presence of both bromine and chloromethoxy groups on the benzene ring makes it susceptible to nucleophilic and electrophilic attacks. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1-Bromo-3-(chloromethoxy)benzene can be compared with other similar compounds such as:
1-Bromo-2-(chloromethoxy)benzene: This compound has the chloromethoxy group at the second position instead of the third position, leading to different reactivity and applications.
1-Bromo-4-(chloromethoxy)benzene:
1-Bromo-3-(methoxy)benzene: This compound lacks the chlorine atom, resulting in different reactivity and applications.
Properties
IUPAC Name |
1-bromo-3-(chloromethoxy)benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c8-6-2-1-3-7(4-6)10-5-9/h1-4H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQWMSSTQYIUDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.